molecular formula C11H12O3 B12280763 4-Cyclobutoxysalicylaldehyde

4-Cyclobutoxysalicylaldehyde

Cat. No.: B12280763
M. Wt: 192.21 g/mol
InChI Key: FIEHDBVGYDAPKJ-UHFFFAOYSA-N
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Description

4-Cyclobutoxysalicylaldehyde, also known as 4-cyclobutyloxy-2-hydroxybenzaldehyde, is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. It is a useful research chemical and is often employed as a building block in organic synthesis. The compound is characterized by the presence of a cyclobutoxy group attached to the salicylaldehyde core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxysalicylaldehyde typically involves the selective monomethylation of 2,4-dihydroxybenzaldehyde . This process can be carried out in toluene in the presence of sodium bicarbonate (NaHCO3), which helps achieve a higher yield with minimal production of dimethylation byproducts .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as formylation, demethylation, and methylation under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutoxysalicylaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.

    Substitution: The hydroxyl group in the salicylaldehyde moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and quinones.

    Reduction: Primary alcohols.

    Substitution: Various substituted salicylaldehyde derivatives.

Scientific Research Applications

4-Cyclobutoxysalicylaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and ligands.

    Biology: The compound is used in the development of fluorescent probes and sensors for detecting specific biological molecules.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxysalicylaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to metal ions or proteins, thereby modulating their activity. The compound’s effects are often mediated through its ability to form Schiff bases and other reactive intermediates .

Comparison with Similar Compounds

    4-Methoxysalicylaldehyde: Known for its antimicrobial properties.

    Salicylaldehyde: A precursor to coumarin and various chelating agents.

    3-Methoxysalicylaldehyde: Exhibits similar chemical reactivity and applications.

Uniqueness: 4-Cyclobutoxysalicylaldehyde is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-cyclobutyloxy-2-hydroxybenzaldehyde

InChI

InChI=1S/C11H12O3/c12-7-8-4-5-10(6-11(8)13)14-9-2-1-3-9/h4-7,9,13H,1-3H2

InChI Key

FIEHDBVGYDAPKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=C(C=C2)C=O)O

Origin of Product

United States

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